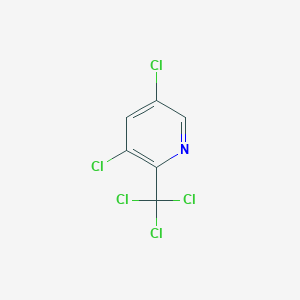

3,5-Dichloro-2-(trichloromethyl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

3,5-dichloro-2-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVHFDAKFGGYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061540 | |

| Record name | 3,5-Dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-16-1 | |

| Record name | 3,5-Dichloro-2-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-dichloro-2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,5-dichloro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine, a chlorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data.

Introduction

This compound is a highly chlorinated pyridine derivative. Its synthesis is of interest due to the utility of chlorinated pyridines as intermediates in the preparation of various agrochemicals and pharmaceuticals. The core structure, featuring a trichloromethyl group and two chlorine atoms on the pyridine ring, offers a scaffold for further chemical modification. The primary and most established method for the synthesis of this compound is the direct, exhaustive chlorination of 2-methylpyridine (α-picoline).

Synthesis Pathway

The principal pathway for the synthesis of this compound is the free-radical photochlorination of 2-methylpyridine.[1] This process involves the substitution of hydrogen atoms on both the methyl group and the pyridine ring with chlorine atoms. The reaction typically proceeds in a stepwise manner, with the chlorination of the methyl group occurring first, followed by the chlorination of the pyridine ring.

A key step in some patented processes is the initial conversion of 2-methylpyridine to its hydrochloride salt, which is then subjected to chlorination.[2] This can influence the reactivity and selectivity of the chlorination process. The overall reaction can be summarized as follows:

CH₃-C₅H₄N + 5Cl₂ → CCl₃-C₅H₂Cl₂N + 5HCl

This reaction is typically carried out in the gas or liquid phase at elevated temperatures and often requires a free-radical initiator, such as ultraviolet (UV) light.

Experimental Protocols

Materials and Equipment

-

2-Methylpyridine (α-picoline)

-

Gaseous Chlorine (Cl₂)

-

Gaseous Hydrogen Chloride (HCl)

-

Inert solvent (e.g., carbon tetrachloride - Caution: Highly Toxic )

-

Nitrogen gas (for inert atmosphere)

-

Photoreactor equipped with a UV lamp, gas inlet, condenser, and stirrer

-

Distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

Step 1: Formation of α-Picoline Hydrochloride [2]

-

A solution of 2-methylpyridine in a suitable inert solvent is prepared in the photoreactor.

-

Gaseous hydrogen chloride is bubbled through the solution to form the α-picoline hydrochloride salt. This is an exothermic reaction and may require cooling.

Step 2: Photochlorination [1]

-

The reaction mixture from Step 1 is heated to a temperature in the range of 100-150°C.

-

Gaseous chlorine is introduced into the reaction mixture at a controlled rate.

-

Simultaneously, the reaction is irradiated with a UV lamp to initiate the free-radical chlorination.

-

The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of the product and various chlorinated intermediates.

-

The chlorination is continued until the desired level of conversion to this compound is achieved.

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Excess dissolved gases (HCl and Cl₂) are removed by purging with nitrogen.

-

The crude product mixture is then subjected to fractional distillation under reduced pressure to isolate the this compound from less and more highly chlorinated byproducts.

-

The purity of the final product can be assessed by GC-MS and NMR spectroscopy.

Quantitative Data

The following table summarizes typical reaction conditions for the chlorination of pyridine derivatives, which are analogous to the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Starting Material | 2-Methylpyridine (α-picoline) | [1] |

| Chlorinating Agent | Gaseous Chlorine (Cl₂) | [2] |

| Catalyst/Initiator | UV light | |

| Temperature | 100-150°C | - |

| Pressure | Atmospheric | - |

| Solvent | Carbon Tetrachloride (or other inert solvent) | - |

| Typical Yield | Not explicitly reported for this isomer | - |

Visualization of Synthesis and Workflow

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

Characterization Data

Detailed spectroscopic data for this compound is not widely available. However, based on the structure, the following spectroscopic characteristics can be predicted:

| Technique | Expected Data |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm). |

| ¹³C NMR | Six signals: one for the -CCl₃ group, and five for the pyridine ring carbons (three CH and two quaternary carbons). |

| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C=C and C=N stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (264.88 g/mol ) with a characteristic isotopic pattern for five chlorine atoms. |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, including gaseous chlorine and hydrogen chloride, which are highly corrosive and toxic. The use of carbon tetrachloride as a solvent should be avoided due to its toxicity and environmental concerns; alternative inert solvents should be considered. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The photoreactor should be properly shielded to prevent exposure to UV radiation.

Conclusion

The synthesis of this compound is primarily achieved through the photochlorination of 2-methylpyridine. While specific, detailed experimental protocols and quantitative yield data for this particular isomer are scarce in the public domain, the general principles of pyridine chlorination outlined in various patents provide a solid foundation for its preparation. This technical guide serves as a valuable resource for researchers and professionals by consolidating the available information and presenting a coherent overview of the synthesis pathway and experimental considerations. Further research is warranted to optimize the reaction conditions and fully characterize the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-(trichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dichloro-2-(trichloromethyl)pyridine, an important intermediate in the synthesis of various agrochemicals. Due to the limited availability of experimental data for this specific compound, this guide combines documented values with predicted data to offer a thorough profile for research and development applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound (CAS No. 1128-16-1) are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₅N | NIST[1] |

| Molecular Weight | 265.352 g/mol | NIST[1] |

| CAS Number | 1128-16-1 | ChemicalBook[2], Chemsrc.com[3] |

| Appearance | Not explicitly stated, likely a solid or liquid | Inferred from related compounds |

| Enthalpy of Vaporization (ΔvapH°) | 56.27 kJ/mol | NIST[1] |

Predicted Physicochemical Properties

To supplement the limited experimental data, the following table presents predicted values for key physicochemical properties. These predictions are generated using computational models and should be used as estimates.

| Property | Predicted Value | Source of Isomer/Related Compound Data |

| Boiling Point | ~278-279 °C (for isomer 2,3-Dichloro-5-(trichloromethyl)pyridine) | Echemi[4] |

| Melting Point | Data not available | |

| Water Solubility | Insoluble (for related compound 3,5-dichloro-2,4,6-trifluoropyridine) | PubChem[5], CAMEO Chemicals[6] |

| pKa | Data not available | |

| LogP | ~4.1 (for isomer 2,3-Dichloro-5-(trichloromethyl)pyridine) | Echemi[4] |

| Density | ~1.636 g/cm³ (for isomer 2,3-Dichloro-5-(trichloromethyl)pyridine) | Echemi[4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of a suitable precursor, as described in U.S. Patent 4,517,369A[7].

Reaction Scheme:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound CAS#: 1128-16-1 [m.chemicalbook.com]

- 3. This compound | CAS#:1128-16-1 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. US4517369A - Preparation of mixtures rich in 3,4,5,6-tetrachloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]

Technical Guide: 3,5-Dichloro-2-(trichloromethyl)pyridine (CAS No. 1128-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the CAS number 1128-16-1.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis as a key intermediate, and its applications, particularly in the context of synthetic chemistry relevant to the development of pharmaceuticals and agrochemicals. Chlorinated pyridines are a significant class of heterocyclic compounds in medicinal chemistry, often serving as versatile scaffolds and building blocks for more complex, biologically active molecules.[2][3] While direct pharmaceutical applications of this compound are not extensively documented, its utility as a precursor for other functionalized pyridines underscores its importance in chemical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 1128-16-1 |

| Molecular Formula | C₆H₂Cl₅N |

| Molecular Weight | 265.35 g/mol |

| Appearance | Colorless liquid |

| Density | 1.68 g/cm³ |

| Boiling Point | 287.1 °C at 760 mmHg |

| Flash Point | 154.8 °C |

| Refractive Index | 1.588 |

| Vapor Pressure | 0.00437 mmHg at 25°C |

| Solubility | Insoluble in water |

Data sourced from various chemical databases.

Synthesis and Reactivity

A notable aspect of the reactivity of this compound is its role as an intermediate in the synthesis of more highly chlorinated pyridines. For instance, it can be further chlorinated to produce mixtures rich in 3,4,5,6-tetrachloro-2-trichloromethyl pyridine, a valuable intermediate for herbicides.[2]

Experimental Protocols

The following section details an experimental protocol for the chlorination of this compound, as adapted from patent literature. This serves as a practical example of its application in further chemical synthesis.

Chlorination of this compound

Objective: To synthesize 3,4,5,6-tetrachloro-2-trichloromethyl pyridine by chlorinating this compound in the presence of a ferric chloride catalyst.[2]

Materials:

-

This compound (starting material)

-

Anhydrous ferric chloride (FeCl₃) (catalyst)

-

Gaseous chlorine (Cl₂)

-

Batch chlorinator reactor

Procedure:

-

A batch chlorinator is charged with a pre-weighed amount of a chloropyridine mixture containing approximately 92% this compound.

-

Anhydrous ferric chloride is added to the reactor, constituting 2% of the total weight of the chloropyridine mixture.

-

Gaseous chlorine is sparged through the reactor at a flow rate of 70 grams per hour.

-

The reactor temperature is maintained at 150°C for 32 hours.

-

The temperature is then increased to 175°C and maintained for an additional 76 hours.

-

The reaction progress is monitored to determine the conversion of the starting material and the yield of the desired product. It has been noted that temperatures below approximately 170°C result in a slow rate of chlorination.[2]

Data Presentation

The following table summarizes the results from the experimental chlorination of a mixture rich in 3,5-dichloro-2-trichloromethyl pyridine.

| Component | Initial Concentration (%) | Final Concentration (%) |

| This compound | 91.8 | 0.1 |

| 3,4,5-Trichloro-2-(trichloromethyl)pyridine | 0.2 | 7.9 |

| 3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine | 0.0 | 83.7 |

| Pentachloropyridine | 0.0 | 4.8 |

| Other Chlorinated Pyridines | 8.0 | 3.5 |

This data demonstrates the high conversion of the starting material to the desired tetrachlorinated product under the specified reaction conditions.[2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the chlorination of this compound.

Caption: Workflow for the synthesis of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine.

Applications in Drug Development and Chemical Synthesis

Chlorinated heterocyclic compounds, particularly pyridines, are of significant interest in medicinal chemistry due to their unique chemical properties that can enhance the biological activity and pharmacokinetic profiles of drug candidates.[2] While this compound is not a known active pharmaceutical ingredient (API), its importance lies in its role as a versatile chemical intermediate.

The trichloromethyl group can be a precursor to the trifluoromethyl group, a common moiety in modern pharmaceuticals that can improve metabolic stability and binding affinity. The chlorine substituents on the pyridine ring provide reactive sites for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of more complex molecules with potential therapeutic applications.

The broader class of trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from trichloromethylpyridines, are found in a number of agrochemicals and have been explored for pharmaceutical applications.[5][6] The development of efficient synthetic routes utilizing intermediates like this compound is therefore crucial for the discovery and production of new chemical entities in the life sciences.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While detailed information on its direct synthesis and immediate applications in drug development is limited in publicly accessible literature, its utility is demonstrated through its role as a precursor in the synthesis of more complex chlorinated pyridines. The experimental protocol for its further chlorination highlights its reactivity and importance in accessing other valuable chemical entities. For researchers and professionals in drug development and chemical synthesis, understanding the properties and reactivity of such building blocks is fundamental to the innovation of novel molecules with potential therapeutic or agrochemical applications.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

In-Depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-(trichloromethyl)pyridine, including its chemical identity, physicochemical properties, and key experimental protocols. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Synonyms

The compound of interest is identified by the IUPAC name This compound . It is a chlorinated derivative of pyridine with the chemical formula C₆H₂Cl₅N.

Synonyms:

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for understanding its behavior in various experimental settings.

| Property | Value | Units | Reference |

| IUPAC Name | This compound | - | [2] |

| CAS Number | 1128-16-1 | - | [2] |

| Molecular Formula | C₆H₂Cl₅N | - | [2] |

| Molecular Weight | 265.352 | g/mol | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 56.27 | kJ/mol | [2] |

| LogP | 3.87 | - | [1] |

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. This section outlines key methodologies related to the synthesis and analysis of this compound.

Synthesis of this compound

A generalized workflow for the synthesis of chlorinated picoline derivatives is depicted below.

Caption: Generalized synthetic pathway for chlorinated pyridines.

Analytical Methodology

An analytical method for this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) has been described.[1] This technique is suitable for the separation and quantification of the compound.

General HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1]

-

Column: A Newcrom R1 HPLC column is suggested.[1]

The following diagram illustrates a typical experimental workflow for the HPLC analysis of a chemical compound.

Caption: Standard workflow for HPLC analysis.

Conclusion

This technical guide provides foundational information on this compound for the scientific community. While key identifiers and some physicochemical data are available, further research is needed to establish detailed experimental protocols for its synthesis and analysis, as well as to fully characterize its properties. The provided information on related compounds and general methodologies can serve as a starting point for such investigations.

References

An In-depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-(trichloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and specialty chemicals. The document details its discovery and historical context within the broader development of chlorinated pyridine chemistry. It presents a thorough examination of its physicochemical properties, supported by tabulated data for easy reference. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with a discussion of its primary applications. The guide also includes a visualization of its synthetic pathway, offering a clear understanding of its chemical lineage.

Introduction

This compound, with the chemical formula C₆H₂Cl₅N, is a polychlorinated derivative of 2-picoline (2-methylpyridine). While not an end-product for commercial applications itself, it serves as a crucial building block in the manufacturing of more complex molecules, particularly those with agricultural applications. Its discovery and development are intrinsically linked to the broader history of pyridine chemistry and the relentless pursuit of novel compounds with specific biological activities. This guide aims to consolidate the available scientific and patent literature on this compound, providing a detailed resource for researchers and professionals in the chemical and pharmaceutical industries.

Discovery and History

The specific discovery of this compound is not marked by a singular, celebrated event but rather emerged from the systematic exploration of pyridine chlorination chemistry throughout the 20th century. The initial synthesis of pyridine in 1876 by William Ramsay opened the door to the vast field of pyridine derivatives.[1] Early production of pyridine from coal tar made it an abundant feedstock for chemical synthesis.[1][2][3]

The development of chlorination techniques for picolines (methylpyridines) was a significant advancement, driven by the need for precursors to various dyes, pharmaceuticals, and later, agrochemicals. The synthesis of compounds like this compound was a logical step in the exhaustive chlorination of 2-picoline. The primary historical driver for the synthesis of such polychlorinated pyridines was their utility as intermediates for producing other valuable compounds. For instance, the trichloromethyl group can be a precursor to a carboxylic acid or can be fluorinated to a trifluoromethyl group, a common moiety in modern agrochemicals.

The industrial importance of chlorinated pyridines grew significantly with the discovery of their potential as herbicides and pesticides. This led to extensive patenting of various synthetic routes and novel chlorinated pyridine structures. While a precise "discovery" paper for this compound is not readily identifiable, its existence and synthesis are documented in patents focused on the production of other targeted molecules, indicating its role as a means to an end in industrial chemical synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. The available data is somewhat limited, reflecting its status as a chemical intermediate.

| Property | Value | Reference |

| Chemical Formula | C₆H₂Cl₅N | [4] |

| Molecular Weight | 265.352 g/mol | [4] |

| CAS Registry Number | 1128-16-1 | [4] |

| Appearance | Not specified in available literature | |

| Boiling Point | 287.1 °C at 760 mmHg (Predicted) | [5] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water (predicted) | [6][7] |

| Enthalpy of Vaporization (ΔvapH°) | 56.27 kJ/mol | [4] |

| Flash Point | 154.8 °C (Predicted) | [5] |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of chlorinated pyridines and the further reaction of this compound.

General Synthesis of Chlorinated 2-Picolines

The synthesis of this compound is typically achieved through the exhaustive chlorination of 2-picoline. This process involves both side-chain and ring chlorination.

Reaction Scheme:

Caption: Synthetic pathway from 2-Picoline.

Protocol:

-

Side-Chain Chlorination: 2-Picoline is reacted with chlorine gas under UV irradiation or in the presence of a radical initiator (e.g., AIBN) to chlorinate the methyl group, forming 2-(trichloromethyl)pyridine. This reaction is typically carried out in an inert solvent.

-

Ring Chlorination: The resulting 2-(trichloromethyl)pyridine is then subjected to further chlorination in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), at elevated temperatures to achieve chlorination of the pyridine ring at the 3 and 5 positions.

Further Chlorination of this compound

The following protocol is adapted from a patented process for the preparation of mixtures rich in 3,4,5,6-tetrachloro-2-trichloromethyl pyridine.

Reaction Scheme:

Caption: Further chlorination of the target compound.

Experimental Setup:

A batch chlorinator equipped with a stirrer, heating mantle, thermometer, and a chlorine sparging tube is used.

Procedure:

-

A batch chlorinator is charged with fifty grams of a chloropyridine mixture containing approximately 92% this compound.

-

2% by weight of ferric chloride (FeCl₃) is added as a catalyst.

-

The reactor is heated, and chlorine gas is sparged through the mixture at a rate of seventy grams per hour.

-

The reaction is maintained at a temperature of 150 °C for 32 hours, followed by an increase to 175 °C for 76 hours. (Note: The patent indicates that temperatures below 170 °C result in a slow reaction rate).

Quantitative Data from the Patent:

The following table summarizes the change in composition of the reaction mixture over time as described in the patent.

| Compound | Initial Mole % | Final Mole % |

| This compound | 92.0 | Trace |

| Other Chlorinated Pyridines | 8.0 | - |

| 3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine | 0 | Enriched |

(Note: The patent focuses on the enrichment of the final product and reduction of the starting material to trace amounts without providing a detailed final composition breakdown in this specific example.)

Applications

The primary application of this compound is as a chemical intermediate. Its structural features, namely the chlorinated pyridine ring and the trichloromethyl group, make it a versatile precursor for a range of more complex molecules.

Workflow of Applications:

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CAS#:1128-16-1 | Chemsrc [chemsrc.com]

- 6. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 3,5-Dichloro-2-(trichloromethyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,5-Dichloro-2-(trichloromethyl)pyridine, a compound commonly known as Nitrapyrin. The following sections detail its solubility in various organic solvents, present a standardized experimental protocol for solubility determination, and illustrate a typical analytical workflow for its quantification in complex matrices.

Quantitative Solubility Data

This compound is a white crystalline solid that is generally considered to have high solubility in a range of organic solvents. However, quantitative data from publicly available sources exhibit some inconsistencies. The following table summarizes the available data, with careful notation of the sources to highlight these variations. Researchers are advised to verify these values through experimental determination for their specific applications.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source |

| Acetone | 20 | 198 | U.S. EPA Reregistration Document |

| Acetone | 20 | 0.198 | AERU Database |

| Methylene Chloride | 20 | 185 | U.S. EPA Reregistration Document |

| Methylene Chloride | 20 | 0.185 | AERU Database |

| Ethanol | 22 | 30 | U.S. EPA Reregistration Document |

| Ethanol | 22 | 23.5 | Guidechem |

| Ethanol | Not Specified | 1.0 | ChemicalBook |

| Xylene | 20 | 0.104 | AERU Database |

| Xylene | Not Specified | Soluble | National Toxicology Program |

| Anhydrous Ammonia | Not Specified | 54 - 67 | U.S. EPA Reregistration Document |

Note on Data Discrepancies: A significant variance is observed in the reported solubility values for acetone and methylene chloride between the U.S. EPA Reregistration Document and the AERU Database. The values from the EPA document are exceptionally high and may reflect different units or experimental conditions. The AERU database values are more aligned with typical solubilities. The solubility in ethanol also shows considerable variation across different sources.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the principles of the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard, purity >99%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the final volume accurately.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/L.

-

Analytical Workflow for Nitrapyrin Determination

The following diagram illustrates a typical workflow for the analysis of this compound (Nitrapyrin) in an environmental sample, such as soil. This process is essential for residue analysis and environmental monitoring.

In-depth Technical Guide: Spectroscopic Data for 3,5-Dichloro-2-(trichloromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases reveals a lack of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for 3,5-dichloro-2-(trichloromethyl)pyridine. This guide therefore provides predicted mass spectrometry data and standardized experimental protocols to enable researchers to acquire this data.

Introduction

This technical guide serves as a core resource for the spectroscopic characterization of this compound (CAS RN: 1128-16-1). Given the absence of experimental spectra in the current literature, this document outlines detailed methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, predicted mass spectrometry data is presented to aid in preliminary identification.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound are currently available in published literature or spectral databases. The protocols outlined in Section 3 are provided to guide researchers in obtaining this critical characterization data.

Mass Spectrometry (MS)

While an experimental mass spectrum is not available, predicted data for various adducts have been calculated, offering valuable information for mass analysis.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 263.87026 |

| [M+Na]⁺ | 285.85220 |

| [M-H]⁻ | 261.85570 |

| [M+NH₄]⁺ | 280.89680 |

| [M+K]⁺ | 301.82614 |

| Data sourced from computational predictions. |

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the chemical structure and connectivity of the molecule.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent in a clean vial. Add a small amount of TMS as an internal reference (0 ppm). Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data for both spectra. Calibrate the chemical shift scale using the TMS signal. Integrate the proton signals and pick the peaks for both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This will account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve data quality.

-

Data Processing: The instrument software will automatically generate the absorbance spectrum. Perform baseline correction if needed.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatograph (GC) interface

-

Helium (for GC-MS)

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid, this is typically done using a direct insertion probe which is heated to volatilize the sample.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[1] This will generate a molecular ion and characteristic fragment ions.

-

Mass Analysis: Accelerate the generated ions into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from compound synthesis to structural confirmation using the described spectroscopic techniques.

Caption: A workflow for the spectroscopic analysis of a synthesized compound.

References

Thermal Stability of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3,5-Dichloro-2-(trichloromethyl)pyridine. Due to a lack of specific experimental data for this compound in the public domain, this guide summarizes available data on its physical properties, discusses the thermal behavior of structurally analogous compounds, outlines a standard experimental protocol for thermal analysis, and proposes a plausible thermal decomposition pathway.

Introduction

This compound is a polychlorinated pyridine derivative. The thermal stability of such compounds is a critical parameter for ensuring safety during synthesis, purification, storage, and application, particularly in the context of pharmaceutical and agrochemical development where manufacturing processes can involve elevated temperatures. Understanding the decomposition temperature, potential byproducts, and decomposition mechanisms is essential for risk assessment and process optimization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₅N | [1] |

| Molecular Weight | 265.352 g/mol | [1] |

| CAS Registry Number | 1128-16-1 | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 56.27 kJ/mol | [1] |

Thermal Stability of Analogous Compounds

To infer the potential thermal behavior of this compound, it is useful to examine the thermal stability of structurally related compounds. The data for these analogs suggest that polychlorinated pyridines with a trichloromethyl group are generally stable at temperatures up to and exceeding 200°C.

| Compound | Observation |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Synthesized at temperatures up to 210°C, indicating stability at this temperature.[2] Its boiling point is reported as 278-279°C, suggesting it is stable at temperatures approaching this value under atmospheric pressure.[3] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | A safety data sheet for this compound, which is a fluorinated analog, indicates a decomposition temperature of >300°C. While fluorine substitution can affect stability, this provides a general indication of the high thermal stability of the chlorinated pyridine ring. |

| Chloropicrin (Trichloronitromethane) | The thermal decomposition of chloropicrin, which also contains a trichloromethyl group, is initiated by the cleavage of the C-N bond. The resulting trichloromethyl radical is a key intermediate in the formation of byproducts such as phosgene.[4] This suggests that the C-C bond between the pyridine ring and the trichloromethyl group in the title compound could be a point of initial cleavage. |

| Pyridine | The thermal decomposition of the parent pyridine ring proceeds through radical pathways, initiated by the formation of pyridyl radicals.[5] This suggests that radical mechanisms are likely to be involved in the decomposition of its chlorinated derivatives. |

Experimental Protocols for Thermal Analysis

A standard approach to determining the thermal stability of a compound like this compound involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition is identified as the temperature at which significant mass loss begins. The resulting TGA curve provides information on the different stages of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks in the DSC curve.

Caption: Generalized workflow for thermal analysis using TGA and DSC.

Proposed Thermal Decomposition Pathway

In the absence of experimental data, a plausible thermal decomposition pathway for this compound can be proposed based on the known chemistry of related compounds. The initiation step is likely the homolytic cleavage of the C-C bond between the pyridine ring and the trichloromethyl group, as this is often the weakest bond.

The subsequent reactions would involve radical propagation steps, potentially leading to a variety of chlorinated byproducts.

References

- 1. This compound [webbook.nist.gov]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Potential Degradation Products of 3,5-Dichloro-2-(trichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation products of 3,5-Dichloro-2-(trichloromethyl)pyridine, a compound commonly known as Nitrapyrin. Nitrapyrin is a nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency. Understanding its environmental fate and the formation of its degradation products is crucial for assessing its ecological impact. This document details the primary degradation pathways, including hydrolysis, microbial degradation, and photodegradation, and presents quantitative data on degradation kinetics. Furthermore, it outlines detailed experimental protocols for studying Nitrapyrin degradation and includes visualizations of the degradation pathways and experimental workflows.

Introduction

This compound (Nitrapyrin) is a white crystalline solid with the chemical formula C₆H₃Cl₄N.[1] It is primarily used as a nitrification inhibitor in agriculture, where it selectively inhibits Nitrosomonas bacteria, the organisms responsible for the oxidation of ammonium to nitrite.[1] This action helps to reduce nitrogen loss from the soil through leaching and denitrification. Given its widespread use, a thorough understanding of its environmental degradation is essential. The primary degradation route for Nitrapyrin is the hydrolysis of the trichloromethyl group.[1] However, other biotic and abiotic processes also contribute to its breakdown in the environment.

Degradation Pathways and Products

The degradation of this compound proceeds through several pathways, with hydrolysis being the most significant. Microbial action and photolysis can also play a role in its transformation.

Hydrolysis

The principal degradation pathway for Nitrapyrin in soil and water is the hydrolysis of the -CCl₃ group. This process can proceed stepwise, with the formation of an intermediate product, 2-chloro-6-(dichloromethyl)pyridine, before complete hydrolysis to the main metabolite, 6-chloropicolinic acid (6-CPA).[2]

-

Parent Compound: this compound (Nitrapyrin)

-

Intermediate Product: 2-chloro-6-(dichloromethyl)pyridine

-

Major Degradation Product: 6-chloropicolinic acid (6-CPA)[1][2]

Microbial Degradation

Microbial processes are a key factor in the degradation of Nitrapyrin in soil.[3] While specific microbial strains solely responsible for Nitrapyrin degradation are not extensively documented in the reviewed literature, the overall process is considered to be primarily biological. The degradation follows first-order kinetics in soil incubation studies. The soil environment, including organic matter content, temperature, and moisture, significantly influences the rate of microbial degradation.[4][5]

Photodegradation

Quantitative Degradation Data

The persistence of Nitrapyrin in the environment is often described by its half-life (t½), which can vary significantly depending on environmental conditions. The degradation generally follows first-order kinetics.[4]

| Parameter | Matrix | Condition | Value | Reference |

| Half-life (t½) | Soil | 10 °C | 43 to 77 days | [5] |

| Soil | 20 °C | 9 to 16 days | [5] | |

| Subtropical Soil A | 2 µg∙g⁻¹ application rate | 9.6 days | [4] | |

| Subtropical Soil B | 2 µg∙g⁻¹ application rate | 9.9 days | [4] | |

| Subtropical Soil A | 4 µg∙g⁻¹ application rate | 16.1 days | [4] | |

| Subtropical Soil B | 4 µg∙g⁻¹ application rate | 17.3 days | [4] | |

| Degradation Kinetics | Soil | Incubation Study | Follows first-order kinetics | [7] |

Table 1: Half-life and Degradation Kinetics of Nitrapyrin

Experimental Protocols

The study of Nitrapyrin degradation involves controlled laboratory experiments and field studies. The following protocols are based on established methodologies for pesticide degradation analysis, such as those outlined by the OECD.[8][9]

Soil Degradation Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of Nitrapyrin in soil and to identify its degradation products.

4.1.1. Materials and Equipment

-

Test substance: this compound (analytical grade)

-

Reference standards: 6-chloropicolinic acid, 2-chloro-6-(dichloromethyl)pyridine

-

Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture)[9]

-

Incubation vessels (e.g., biometer flasks) that allow for trapping of volatile organics and CO₂[8]

-

Constant temperature incubator

-

Extraction solvents (e.g., acetonitrile, hexane, toluene)[10]

-

Solid Phase Extraction (SPE) cartridges for sample cleanup[10]

4.1.2. Procedure

-

Soil Preparation and Treatment: A known weight of fresh soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity). The soil is treated with a solution of Nitrapyrin at a concentration relevant to its agricultural use. For abiotic control, a parallel set of soil samples is sterilized (e.g., by autoclaving or gamma irradiation).

-

Incubation: The treated soil samples, including sterile controls, are placed in the incubation vessels. The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 1 °C). Air is passed through the vessels to maintain aerobic conditions, and any evolved CO₂ and volatile organic compounds are trapped in appropriate solutions (e.g., potassium hydroxide for CO₂).

-

Sampling: At predetermined time intervals, replicate samples (including sterile controls) are removed for analysis.

-

Extraction: Soil samples are extracted with an appropriate solvent or solvent mixture. For example, Nitrapyrin can be extracted with a 1:1 (v/v) mixture of hexane and toluene, while 6-CPA can be extracted with 0.1 N sodium hydroxide.[10]

-

Cleanup: The extracts are cleaned up using Solid Phase Extraction (SPE) to remove interfering matrix components. For Nitrapyrin, a silica SPE cartridge can be used, and for 6-CPA, a C18 or carbon SPE cartridge is suitable.[10]

-

Analysis: The concentrations of Nitrapyrin and its degradation products in the cleaned extracts are determined by LC-MS/MS or GC-MS.[1][10] The amount of mineralized ¹⁴C-labeled parent compound can be quantified by liquid scintillation counting of the CO₂ trapping solution.

-

Data Analysis: The degradation of Nitrapyrin is modeled using first-order kinetics to calculate the degradation rate constant (k) and the half-life (t½).

Analytical Method: LC-MS/MS for Nitrapyrin and 6-CPA

4.2.1. Instrumentation

-

Liquid Chromatograph coupled to a Triple Quadrupole Tandem Mass Spectrometer (LC-MS/MS).[10]

-

Reversed-phase C18 column.

4.2.2. Chromatographic Conditions (Example)

-

Mobile Phase: A gradient of methanol and water with a suitable buffer.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

4.2.3. Mass Spectrometric Conditions (Example)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode for 6-CPA and Atmospheric Pressure Chemical Ionization (APCI) in positive mode for Nitrapyrin.[10]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation of each analyte. Example transitions include m/z 114 -> 78 for Nitrapyrin and m/z 156 -> 111.9 for 6-CPA.[10]

4.2.4. Quantification

Quantification is typically performed using an external calibration curve prepared with analytical standards in a solvent that mimics the final sample extract.

Visualizations

Degradation Pathway of this compound

Caption: Primary degradation pathway of Nitrapyrin.

Experimental Workflow for Soil Degradation Study

Caption: Workflow for a soil degradation study.

Conclusion

The degradation of this compound (Nitrapyrin) is a critical area of study for understanding its environmental impact. The primary degradation pathway is hydrolysis, leading to the formation of 6-chloropicolinic acid, with 2-chloro-6-(dichloromethyl)pyridine as a potential intermediate. Microbial activity in soil is a major driver of this degradation, which is influenced by environmental factors such as temperature and soil organic matter. While analytical methods for the parent compound and its main metabolite are well-established, further research is needed to fully elucidate the products of photodegradation and to identify the specific microbial species and enzymatic pathways involved in its biotic transformation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to conduct further investigations into the environmental fate of this important agricultural chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.umcs.pl [journals.umcs.pl]

- 5. mdpi.com [mdpi.com]

- 6. The hydrolysis and photolysis rates of nitrapyrin in dilute aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eppltd.com [eppltd.com]

- 10. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

Methodological & Application

The Synthetic Versatility of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Gateway to Functionalized Pyridines

Introduction:

3,5-Dichloro-2-(trichloromethyl)pyridine, also known under the common name Nitrapyrin, is a versatile chlorinated pyridine derivative. While widely recognized for its agricultural application as a nitrification inhibitor, its utility extends significantly into the realm of organic synthesis. The presence of multiple reactive sites—two chloro substituents on the pyridine ring and a trichloromethyl group—makes it a valuable precursor for the synthesis of a diverse range of functionalized pyridine compounds, which are key components in pharmaceuticals, agrochemicals, and materials science. This document provides an overview of its key applications in organic synthesis, complete with experimental protocols and reaction data.

Transformations of the Trichloromethyl Group

The trichloromethyl group at the 2-position of the pyridine ring is a key functional handle that can be readily transformed into other important moieties, such as trifluoromethyl and carboxylic acid groups.

Fluorination: Synthesis of Trifluoromethylpyridines

The conversion of the trichloromethyl group to a trifluoromethyl group is a crucial transformation, as trifluoromethylated pyridines are prevalent in many modern agrochemicals and pharmaceuticals due to the unique electronic properties conferred by the -CF₃ group. This transformation is typically achieved through a halogen exchange reaction using hydrogen fluoride (HF), often in the presence of a catalyst.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol is a representative example of the fluorination of a trichloromethylpyridine derivative.

Reagents:

-

2,3-Dichloro-5-(trichloromethyl)pyridine (1.0 eq)

-

Anhydrous Hydrogen Fluoride (HF) (excess)

-

Iron(III) chloride (FeCl₃) (catalytic amount, e.g., 0.05 eq)

-

Dichloromethane (for workup)

-

1 M Sodium Hydroxide (NaOH) solution (for workup)

-

Water (for workup)

Procedure:

-

To a high-pressure autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine and the iron(III) chloride catalyst.

-

Cool the autoclave and carefully add anhydrous hydrogen fluoride.

-

Seal the autoclave and heat the reaction mixture to a temperature between 150-180°C.

-

Maintain the reaction at this temperature for several hours, monitoring the pressure.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess HF through a scrubber containing a suitable base (e.g., soda lime or a caustic solution).

-

Dissolve the crude reaction mixture in dichloromethane and wash with 1 M NaOH solution, followed by water.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

| Reactant | Reagent/Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF / FeCl₃ | 175 | Overnight | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 73 | [1] |

| 2,3-dichloro-5-trichloromethylpyridine | Anhydrous HF / Tungsten hexachloride | 170-180 | 5 | 2,3-dichloro-5-trifluoromethylpyridine | >90 |

Table 1: Summary of Fluorination Reactions.

Caption: Fluorination of the trichloromethyl group.

Hydrolysis: Synthesis of Pyridinecarboxylic Acids

The trichloromethyl group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. 3,5-Dichloro-2-pyridinecarboxylic acid is a valuable intermediate for the synthesis of various biologically active molecules.

Experimental Protocol: Hydrolysis to 3,5-Dichloro-2-pyridinecarboxylic acid (General Procedure)

Reagents:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid or aqueous Sodium Hydroxide

-

Water

Procedure (Acid-catalyzed):

-

Carefully add this compound to concentrated sulfuric acid.

-

Heat the mixture, for example, to 100-150°C, for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it onto ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to give 3,5-dichloro-2-pyridinecarboxylic acid.

| Reactant | Reagents | Conditions | Product | Notes | Reference(s) |

| This compound | Conc. H₂SO₄ or aq. NaOH | Heating | 3,5-Dichloro-2-pyridinecarboxylic acid | A plausible and expected transformation based on analogous compounds. | [2] |

Table 2: Hydrolysis of the Trichloromethyl Group.

Caption: Hydrolysis of the trichloromethyl group.

Reactions at the Pyridine Ring

The chloro substituents on the pyridine ring are susceptible to nucleophilic substitution and can be further chlorinated or reductively removed.

Further Chlorination

This compound can undergo further chlorination at elevated temperatures in the presence of a Lewis acid catalyst to yield more highly chlorinated pyridines.

Experimental Protocol: Synthesis of 3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine

Reagents:

-

This compound (1.0 eq)

-

Chlorine gas (Cl₂)

-

Ferric chloride (FeCl₃) (catalytic amount, e.g., 2-4% by weight)

Procedure:

-

Charge a suitable reactor with this compound and ferric chloride.

-

Heat the mixture to a temperature in the range of 170-220°C.

-

Sparge chlorine gas through the molten reaction mixture.

-

Continue the reaction for several hours until the desired level of conversion is achieved (monitored by GC).

-

After completion, the reaction mixture is cooled, and the product can be isolated, for instance, by distillation under reduced pressure.

| Reactant | Reagent/Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| This compound | Cl₂ / FeCl₃ | 175 | 76 | 3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine | Moderate | [2] |

Table 3: Further Chlorination of the Pyridine Ring.

Caption: Further chlorination of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring, particularly at the 2- (and by extension, the 6-) position, are activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles such as amines and alkoxides. While specific examples starting directly from this compound are not prevalent in the provided search results, the reactivity of the closely related 2,3,5-trichloropyridine serves as an excellent model for the expected reactions. The 2-position is generally the most susceptible to nucleophilic attack in such systems.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

This is a generalized protocol based on the reactivity of related chloropyridines.

Reagents:

-

This compound (1.0 eq)

-

Amine (e.g., piperidine, morpholine, or a primary amine) (2-3 eq)

-

A suitable solvent (e.g., DMSO, DMF, or an alcohol)

-

A base (e.g., K₂CO₃, Et₃N, or excess amine)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the amine and the base.

-

Heat the reaction mixture to a temperature typically between 50-150°C, depending on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure, and purify the crude product by chromatography or recrystallization.

| Reactant | Nucleophile | Conditions | Product | Notes | Reference(s) |

| 2,3,5-Trichloropyridine | Hydroquinone | KOH, DMSO, 160°C | 4-(3,5-dichloropyridyloxy)phenol | Demonstrates substitution at the 2-position. | [3] |

| 2-Chloropyridines | Amines | Heat | 2-Aminopyridine derivatives | General reactivity pattern for nucleophilic substitution on chloropyridines. | [4] |

Table 4: Representative Nucleophilic Aromatic Substitution Reactions on Related Chloropyridines.

Caption: General scheme for nucleophilic substitution.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a range of transformations at both the trichloromethyl group and the chlorinated pyridine ring. The ability to convert the -CCl₃ group to -CF₃ or -COOH, coupled with the potential for further chlorination and nucleophilic substitution on the ring, opens up synthetic routes to a wide variety of complex and valuable pyridine derivatives. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full synthetic potential of this important intermediate.

References

Application Notes and Protocols: 3,5-Dichloro-2-(trichloromethyl)pyridine in Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dichloro-2-(trichloromethyl)pyridine is a chlorinated pyridine derivative that serves as a valuable chemical intermediate in the synthesis of agrochemicals. Its structure, featuring a pyridine ring substituted with chlorine atoms and a trichloromethyl group, provides a versatile scaffold for the development of potent herbicides and other crop protection agents. The strategic placement of these functional groups allows for further chemical modifications to produce complex active ingredients. This document outlines the applications of this compound and its isomers as key building blocks in the agrochemical industry, providing detailed experimental protocols and quantitative data for their conversion into advanced intermediates.

Applications in Agrochemical Synthesis

This compound is primarily utilized as a precursor for more highly chlorinated pyridine intermediates, which are then converted into active herbicidal compounds. A notable application is its use in the synthesis of tetrachloro-2-(trichloromethyl)pyridine derivatives.

A closely related and commercially significant isomer is 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP). PCMP is a crucial intermediate for a variety of modern agrochemicals. For instance, it is the precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which is a key building block for fungicides like fluazinam and fluopicolide, as well as for certain herbicides and insecticides.[1] The synthesis pathways and chemical transformations involving these trichloromethylpyridine intermediates are critical for the production of effective crop protection products.[2][3]

Data Presentation: Synthesis of Agrochemical Intermediates

The following tables summarize quantitative data for key synthetic steps involving chlorinated trichloromethylpyridines.

Table 1: Chlorination of this compound

| Starting Material | Product | Catalyst | Temperature (°C) | Molar Yield (%) | Reference |

|---|

| this compound | 3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine | Ferric chloride (FeCl₃) | 170 - 220 | > 65% |[4] |

Table 2: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) from Nicotinic Acid

| Starting Material | Chlorinating Agents | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|

| Nicotinic Acid | PCl₃, Cl₂ | 120 | - | 75 |[1] |

Table 3: Conversion of PCMP to 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Reference |

|---|

| 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | Hydrogen Fluoride (HF) | Iron(III) chloride (FeCl₃) | 175 |[1] |

Experimental Protocols

Protocol 1: Synthesis of 3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine

This protocol is based on the chlorination of this compound.[4]

Materials:

-

This compound

-

Gaseous chlorine (Cl₂)

-

Ferric chloride (FeCl₃) catalyst (0.5% to 7.5% by weight)

-

Reaction vessel suitable for high-temperature gas-liquid reactions with stirring and temperature control.

Procedure:

-

Charge the reaction vessel with this compound.

-

Add ferric chloride catalyst to the reaction mixture.

-

Heat the mixture to a temperature range of 170°C to 220°C with agitation.

-

Introduce gaseous chlorine into the reaction mixture.

-

Maintain the reaction at the specified temperature until the desired level of chlorination is achieved. The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, stop the chlorine flow and cool the reaction mixture.

-

The product, a mixture rich in 3,4,5,6-tetrachloro-2-(trichloromethyl)pyridine, can be purified by distillation.

Protocol 2: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) from Nicotinic Acid

This protocol describes a laboratory-scale synthesis of PCMP, a key agrochemical intermediate.[1]

Materials:

-

Nicotinic acid

-

Phosphorus trichloride (PCl₃)

-

Gaseous chlorine (Cl₂)

-

Jacketed autoclave with stirring, temperature, and pressure control.

Procedure:

-

Charge the autoclave with nicotinic acid (e.g., 50 g, 0.4 mole) and phosphorus trichloride (e.g., 223 g, 1.6 mole).

-

Seal the autoclave and begin stirring.

-

Heat the reaction mixture to 120°C.

-

Introduce gaseous chlorine (e.g., 115 g, 1.6 mole) into the headspace of the autoclave from a pressure bottle.

-

Maintain the reaction at 120°C for a specified duration, monitoring the pressure.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent any excess pressure.

-

The crude product mixture contains PCMP. Isolate the product by adding the crude mixture to ice-cold water and stirring.

-

Allow the mixture to stand for separation. The lower organic phase is the product.

-

Purify the 2,3-dichloro-5-(trichloromethyl)pyridine by distillation to achieve high purity (e.g., 96%).

Visualizations

Diagram 1: Synthesis Pathway of a Herbicide Intermediate

Caption: Synthesis of a tetrachlorinated pyridine intermediate.

Diagram 2: Key Steps in Modern Agrochemical Production

Caption: Synthesis pathway from a precursor to fungicides.

References

- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4517369A - Preparation of mixtures rich in 3,4,5,6-tetrachloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction Mechanisms Involving 3,5-Dichloro-2-(trichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-(trichloromethyl)pyridine is a key chemical intermediate, primarily utilized in the synthesis of high-value agrochemicals. Its structural features, including the dichlorinated pyridine ring and the trichloromethyl group, make it a versatile precursor for the introduction of a trifluoromethyl group, a common moiety in modern pesticides. This document provides a comprehensive overview of the known reaction mechanisms, experimental protocols for its synthesis and subsequent transformations, and quantitative data where available. While detailed academic studies on its reaction kinetics and specific biological interactions are limited, this report compiles available information from patent literature and scientific reviews to guide researchers in its application.

Reaction Mechanisms and Synthetic Pathways

The primary reaction involving this compound is its conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial building block for various fungicides and herbicides. The synthesis of this compound itself can be achieved through several routes, most commonly involving the chlorination of pyridine precursors.

A prevalent synthetic strategy involves the chlorination of 2-chloro-5-(trichloromethyl)pyridine. This reaction is an electrophilic aromatic substitution on the pyridine ring, where a chlorine atom is introduced at the 3-position. The reaction is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst.

Another significant pathway starts from more readily available precursors like 3-picoline (3-methylpyridine). This multi-step synthesis involves the chlorination of the methyl group to a trichloromethyl group, followed by chlorination of the pyridine ring. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated in the liquid phase to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine.[1]

The subsequent and most critical reaction of this compound is the fluorine-chlorine exchange (fluorination) of the trichloromethyl group to a trifluoromethyl group. This is typically achieved by reacting it with hydrogen fluoride (HF) or other fluorinating agents at high temperatures.

Experimental Protocols

The following protocols are based on procedures described in the patent literature.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine from Nicotinic Acid

This protocol describes a one-pot synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine starting from nicotinic acid.[2]

Materials:

-

Nicotinic acid

-

Phosphorus pentachloride (PCl₅)

-

Chlorine gas (Cl₂)

-

Autoclave reactor

Procedure:

-

Charge a suitable autoclave reactor with nicotinic acid and phosphorus pentachloride.

-

Seal the reactor and heat the mixture to approximately 210 °C. An exothermic reaction may be observed around 130 °C, leading to a rapid increase in temperature and pressure.

-